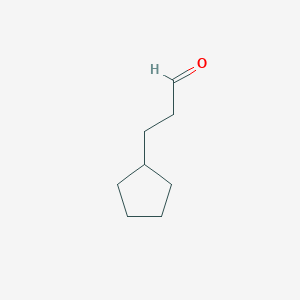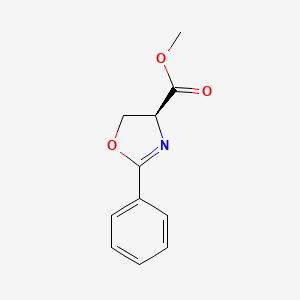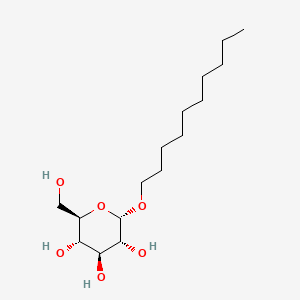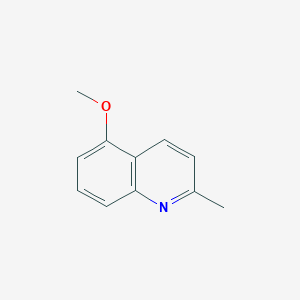
5-メトキシ-2-メチルキノリン
概要
説明
5-Methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound 5-Methoxy-2-methylquinoline is characterized by a methoxy group at the fifth position and a methyl group at the second position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
科学的研究の応用
5-Methoxy-2-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to quinine and other antimalarial drugs.
Industry: Employed in the synthesis of dyes, pigments, and agrochemicals. .
作用機序
Target of Action
The primary target of 5-Methoxy-2-methylquinoline is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes . Over-activation or over-expression of EZH2 has been linked to many types of cancer .
Mode of Action
5-Methoxy-2-methylquinoline interacts with its target, EZH2, by inhibiting its activity . This inhibition decreases the global H3K27me3 level in cells . The compound’s interaction with EZH2 results in changes in gene expression, particularly the derepression of genes that were previously silenced by EZH2.
Pharmacokinetics
Quinoline derivatives are generally known for their stability and bioavailability
Result of Action
The result of 5-Methoxy-2-methylquinoline’s action is a decrease in the global H3K27me3 level in cells . This can lead to changes in gene expression, potentially reversing the repression of certain genes caused by EZH2. The compound also shows good anti-viability activities against two tumor cell lines , suggesting potential anticancer effects.
生化学分析
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
One study found that a similar compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 μM against EZH2, decreased global H3K27me3 level in cells, and also showed good anti-viability activities against two tumor cell lines .
Molecular Mechanism
It is known that quinoline derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have various effects over time, including changes in cellular function .
Dosage Effects in Animal Models
It is known that quinoline derivatives can have various effects at different dosages .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate. The reaction conditions are usually carried out at elevated temperatures to facilitate the formation of the quinoline ring.
Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline derivative. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of 5-Methoxy-2-methylquinoline often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired purity and yield of the final product. The Skraup synthesis is commonly used in industrial settings due to its robustness and scalability. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact and improve efficiency .
化学反応の分析
Types of Reactions: 5-Methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives
類似化合物との比較
Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.
2-Methylquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxyquinoline: Lacks the methyl group, leading to variations in reactivity and biological activity.
Uniqueness: 5-Methoxy-2-methylquinoline is unique due to the presence of both methoxy and methyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This dual substitution pattern also influences its reactivity in chemical reactions, making it a valuable compound for various applications .
特性
IUPAC Name |
5-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-9-10(12-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPWQOOLGQWRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462590 | |
| Record name | 5-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79205-04-2 | |
| Record name | 5-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

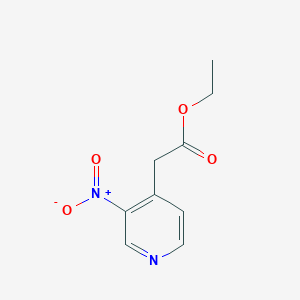
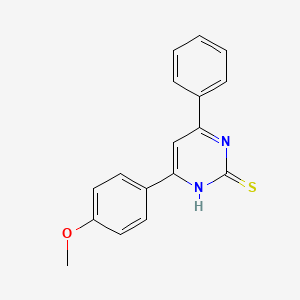
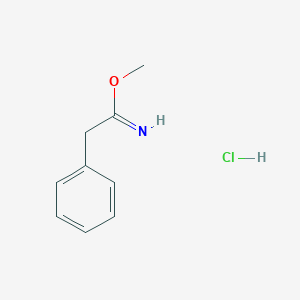
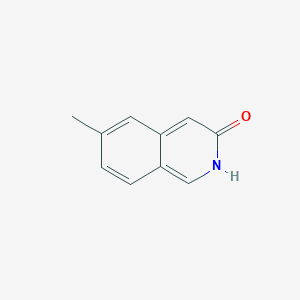
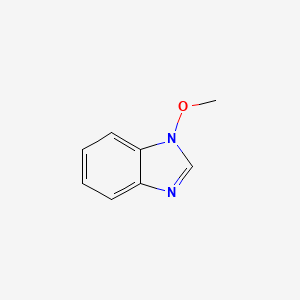
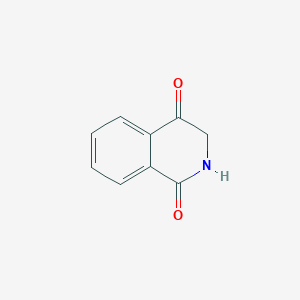
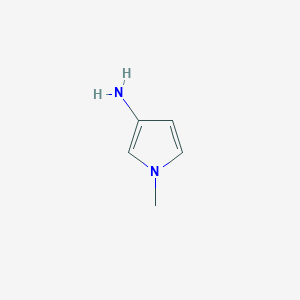
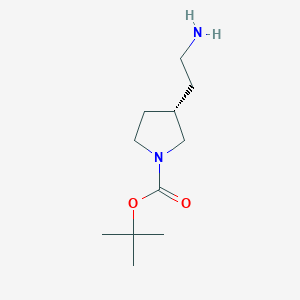
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)

